N-acetyl-L-tyrosylglycylglycine
Description
Structure
3D Structure
Properties
CAS No. |
23506-48-1 |
|---|---|
Molecular Formula |
C15H19N3O6 |
Molecular Weight |
337.33 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H19N3O6/c1-9(19)18-12(6-10-2-4-11(20)5-3-10)15(24)17-7-13(21)16-8-14(22)23/h2-5,12,20H,6-8H2,1H3,(H,16,21)(H,17,24)(H,18,19)(H,22,23)/t12-/m0/s1 |
InChI Key |
OPSLITXOPCRIRO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for N Acetyl L Tyrosylglycylglycine
Conventional Peptide Synthesis Strategies for N-acetyl-L-tyrosylglycylglycine
Conventional methods for synthesizing peptides like this compound have traditionally relied on either solid-phase or solution-phase techniques. Both approaches have their distinct advantages and have been refined over the years to improve efficiency and yield.
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for producing peptides, where the peptide chain is assembled step-by-step while one end is attached to an insoluble polymeric support. For a tripeptide like this compound, the synthesis would typically commence from the C-terminus.
The general SPPS workflow for the peptidic backbone (H-Tyr-Gly-Gly-OH) would involve:
Attachment of the first amino acid, Fmoc-Gly, to a suitable resin, such as a Wang or 2-chlorotrityl chloride resin.
Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the glycine (B1666218) residue.
Coupling of the next amino acid, Fmoc-Gly, using a coupling agent.
Repetition of the deprotection and coupling steps for Fmoc-Tyr.
Cleavage of the completed tripeptide from the resin.
Optimization of SPPS protocols is crucial for achieving high purity and yield. This can involve the selection of appropriate resins and coupling reagents. For instance, the use of highly acid-sensitive resins like 2-chlorotrityl chloride allows for the mild cleavage of the peptide, preserving acid-labile functionalities. nih.gov A variety of coupling reagents can be employed, with common choices including carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure, or phosphonium (B103445) salts like PyBOP. nih.govacs.org The choice of solvent is also critical, with dimethylformamide (DMF) being a common choice, although greener alternatives are being explored. nih.gov
A significant challenge in SPPS is the potential for aggregation of the growing peptide chain, which can lead to incomplete reactions and difficult purifications. To address this, specialized monomers like pseudoproline dipeptides can be incorporated to disrupt secondary structures, although this is more critical for longer and more complex sequences than a simple tripeptide. acs.org
Solution-Phase Synthetic Routes for this compound
Solution-phase peptide synthesis, while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale production and the synthesis of short peptides. In this approach, the peptide is synthesized in a homogenous reaction mixture.
A plausible solution-phase route for this compound could involve a convergent strategy. First, a dipeptide, glycylglycine (B550881) (Gly-Gly), would be synthesized. This can then be coupled with a protected N-acetyl-L-tyrosine derivative. Alternatively, a stepwise elongation can be performed, starting from a C-terminal glycine ester, followed by coupling with a protected glycine, and then a protected tyrosine, with the N-acetylation step performed either at the beginning or the end of the synthesis.
Automated solution-phase synthesis has also been developed to improve the efficiency of this method for producing tripeptides. nih.gov These systems can perform the repetitive coupling and deprotection steps automatically, combining the scalability of solution-phase synthesis with the convenience of automation. nih.gov
Introduction of the N-Acetyl Moiety in this compound Synthesis
The N-acetyl group can be introduced at different stages of the synthesis, either by direct acetylation of the fully formed tripeptide or by using a pre-acetylated tyrosine building block in the peptide elongation process.
Direct N-Acetylation of Peptidic Precursors
One straightforward method is the direct acetylation of the N-terminal amino group of the tripeptide H-L-Tyr-Gly-Gly-OH after it has been assembled and cleaved from the solid support (in the case of SPPS) or synthesized in solution. This reaction is typically carried out using an acetylating agent such as acetic anhydride (B1165640). The reaction is often performed in an aqueous medium, and the pH is carefully controlled to ensure selective N-acetylation without modifying the phenolic hydroxyl group of the tyrosine side chain. orgsyn.orgresearchgate.net
A newer approach for N-acetylation on a solid phase involves the use of malonic acid as a precursor to generate a reactive ketene (B1206846) intermediate in situ at room temperature. rsc.org This method has been shown to be highly efficient for a variety of peptides, regardless of their structure or sequence. rsc.org
Utilization of N-Acetylated Amino Acid Building Blocks in Peptide Elongation
An alternative and often preferred strategy is to use N-acetyl-L-tyrosine as a building block from the outset. This approach avoids potential side reactions that could occur during the acetylation of the full peptide. N-acetyl-L-tyrosine can be prepared by reacting L-tyrosine with an acetylating agent like acetic anhydride in an aqueous medium. google.comgoogle.com Patents describe processes where L-tyrosine is dissolved in water and treated with acetic anhydride at elevated temperatures (50-80 °C) to yield N-acetyl-L-tyrosine. google.comgoogle.com
The following table summarizes the reaction conditions for the preparation of N-acetyl-L-tyrosine as described in a patent. google.com
| Parameter | Condition |
| Starting Material | L-Tyrosine |
| Acylating Agent | Acetic Anhydride |
| Solvent | Water |
| Temperature | 50-80 °C |
| Reaction Time | 45-75 minutes |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to peptide synthesis to reduce its environmental impact. Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents and reagents.
Efforts to make the synthesis of peptides like this compound greener include:
Use of Greener Solvents: Replacing conventional solvents like DMF and dichloromethane (B109758) with more environmentally friendly alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) carbonate. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The use of N-acetylated amino acid building blocks can be more atom-economical than post-synthesis modification.
Chemo-enzymatic Peptide Synthesis (CEPS): This approach utilizes enzymes to catalyze the formation of peptide bonds. Enzymes operate under mild conditions (aqueous solutions, neutral pH, and ambient temperature) and are highly specific, which can reduce the need for protecting groups and minimize waste. While specific enzymatic synthesis of this compound is not widely reported, the technology exists for the ligation of peptide fragments and could be adapted for this purpose.
Analytical Validation and Purity Assessment of Synthetic this compound
Rigorous analytical validation is critical to confirm the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization. spectralservice.de
The primary goals of analytical validation are to:
Confirm the correct primary sequence and molecular weight.
Quantify the purity of the peptide and identify any impurities.
Verify the structural integrity and enantiomeric purity. nih.gov
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of synthetic peptides. gyrosproteintechnologies.com The peptide is separated on a C18 column using a gradient of aqueous solvent (often water with 0.1% TFA) and organic solvent (typically acetonitrile (B52724) with 0.1% TFA). Purity is determined by integrating the area of the main peptide peak relative to the total area of all peaks detected, usually by UV absorbance at 214 nm or 280 nm. For high-purity peptides intended for research, a purity level of >95% or >98% is often required. biocompare.com
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular identity of the peptide by measuring its mass-to-charge ratio (m/z). gyrosproteintechnologies.com Electrospray ionization (ESI) is commonly coupled with LC (LC-MS) to provide the molecular weight of the main peak from the HPLC separation, confirming it corresponds to this compound (Calculated Molecular Weight: 337.33 Da). High-resolution mass spectrometry (HRMS) can further identify and quantify process-related impurities, such as deletion sequences (e.g., N-acetyl-tyrosylglycine) or fragments from incomplete couplings. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation. spectralservice.de 1D (¹H) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments can confirm the presence of all expected amino acid residues, verify their connectivity, and confirm the N-terminal acetylation. nih.gov Crucially, NMR can also detect and identify non-UV-absorbing impurities, such as residual solvents or contaminants like mannitol, which may be missed by HPLC. nih.gov
Chiral Amino Acid Analysis: To assess enantiomeric purity, the peptide is first hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then analyzed using chiral chromatography (either GC or HPLC) coupled with mass spectrometry to quantify the presence of any D-isomers. nih.govdigitellinc.com This is critical as racemization can occur during the chemical activation steps of synthesis. digitellinc.com
The table below summarizes the typical analytical methods and expected outcomes for the validation of synthetic this compound.
Interactive Data Table: Analytical Validation of this compound
| Analytical Method | Parameter Measured | Expected/Typical Result | Purpose |
| RP-HPLC | Purity | >98% (by peak area at 214 nm) | Quantify purity and detect UV-active impurities. biocompare.com |
| LC-MS (ESI) | Molecular Weight | [M+H]⁺ at m/z = 338.13 | Confirm identity of the target peptide. gyrosproteintechnologies.com |
| HRMS | Exact Mass & Impurities | Exact mass within 5 ppm of theoretical; identification of deletion/truncated sequences. | Confirm elemental composition and identify process-related impurities. nih.gov |
| ¹H NMR | Chemical Structure | Characteristic shifts for acetyl methyl, aromatic protons of Tyr, and backbone protons. | Unambiguous structural confirmation and detection of non-UV active impurities. spectralservice.denih.gov |
| Chiral AAA | Enantiomeric Purity | L-amino acids detected; D-isomers below reporting limit (e.g., <0.1%). digitellinc.com | Ensure stereochemical integrity and quantify racemization. |
Enzymatic Processing and Biotransformation of N Acetyl L Tyrosylglycylglycine
Investigation of Peptidase Activity Towards N-acetyl-L-tyrosylglycylglycine
The susceptibility of this compound to enzymatic degradation is a key determinant of its biological persistence and activity. The N-terminal acetylation of the tyrosine residue significantly influences its interaction with peptidases. Generally, N-terminal acetylation can protect peptides from degradation by certain aminopeptidases, a widespread mechanism in eukaryotes for enhancing protein stability. hmdb.ca
Angiotensin-Converting Enzyme (ACE) and Peptides Related to Tyrosylglycylglycine
Angiotensin-converting enzyme (ACE) is a dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin system, which regulates blood pressure. nih.govfrontiersin.org It primarily cleaves dipeptides from the C-terminus of its substrates. frontiersin.org The interaction of ACE with peptides containing the tyrosylglycylglycine sequence is of significant interest due to the structural similarities with endogenous ACE substrates.
Leu-enkephalin, an endogenous opioid peptide with the sequence Tyr-Gly-Gly-Phe-Leu, undergoes hydrolysis by various peptidases, including aminopeptidases and ACE. nih.gov In rat plasma, the combined action of aminopeptidase (B13392206) M and ACE is responsible for approximately 85-90% of the hydrolysis of [Leu]enkephalin. nih.gov The initial cleavage by aminopeptidase M would remove the N-terminal tyrosine, while ACE can cleave the C-terminal dipeptide, Phe-Leu, to yield Tyr-Gly-Gly. While not directly producing tyrosylglycylglycine, this highlights the role of ACE in processing peptides containing this core sequence.
The metabolism of Leu-enkephalin analogs reveals that N-terminal modifications can alter the metabolic pathway. For instance, N-terminally modified analogs of Leu-ENK primarily yield N-terminal metabolites, indicating a shift away from C-terminal cleavage by enzymes like ACE. nih.gov
The affinity of ACE for its substrates is influenced by the amino acid composition and sequence of the peptide. nih.gov Generally, ACE inhibitory peptides are short, often containing 2-12 amino acids. nih.gov The presence of specific residues, particularly at the C-terminus, can significantly impact binding and inhibition. nih.gov For instance, a thorough analysis of 8,000 tripeptides revealed a preference for aromatic amino acids at both the C- and N-terminus for high ACE inhibitory activity. nih.gov
Table 1: Comparative ACE Inhibition by Synthetic Peptides
| Peptide | IC50 (μM) | Source |
| FWG | >1000 | Porcine Liver Hydrolysate mdpi.com |
| MFLG | >1000 | Porcine Liver Hydrolysate mdpi.com |
| SDPPLVFVG | >1000 | Porcine Liver Hydrolysate mdpi.com |
| FFNDA | >1000 | Porcine Liver Hydrolysate mdpi.com |
| Val-Leu-Ile-Val-Pro | 1.69 ± 0.17 | Soybean Glycinin Hydrolysate nih.gov |
IC50 represents the concentration of the peptide required to inhibit 50% of ACE activity.
ACE is a zinc-containing metallopeptidase with two catalytically active domains, the N- and C-domains. frontiersin.org The enzyme typically cleaves dipeptides from the C-terminus of its substrates. Therefore, for a peptide like tyrosylglycylglycine, ACE would be expected to cleave the Gly-Gly dipeptide, releasing tyrosine. However, the N-terminal acetyl group on this compound could potentially influence this cleavage. The binding of peptides to the ACE active site is a critical step, and the structural characteristics of the peptide, including its length and amino acid sequence, play a significant role. nih.gov
Aminopeptidases and Carboxypeptidases: Susceptibility of this compound
Aminopeptidases and carboxypeptidases are exopeptidases that cleave amino acids from the N-terminus and C-terminus of peptides, respectively. nih.govnih.gov
The N-terminal acetyl group on this compound is expected to confer resistance to most aminopeptidases. nih.gov Aminopeptidases typically require a free N-terminal amino group for their catalytic activity. nih.gov However, specific enzymes like N-acylpeptide hydrolase can cleave N-acetylated amino acids from peptides. hmdb.ca
In contrast, the C-terminus of this compound, with its free carboxyl group, is a potential target for carboxypeptidases. nih.gov These enzymes would sequentially cleave the C-terminal glycine (B1666218) residues.
Endopeptidases and Proteases with this compound
Endopeptidases cleave peptide bonds within the peptide chain and are generally less specific regarding the terminal residues. researchgate.net The susceptibility of this compound to endopeptidases would depend on the specific enzyme and its recognition sequence. For instance, prolyl endopeptidases are serine proteases that cleave after proline residues, and thus would not be expected to act on this tripeptide. nih.gov
Role of N-Acetyltransferases and Deacetylases in this compound Metabolism
The metabolic pathway of this compound is governed by the activities of two primary enzyme classes: N-acetyltransferases, which are involved in its synthesis, and deacetylases, which are responsible for its breakdown. The N-terminal acetylation significantly influences the peptide's stability and biological interactions. The process of N-terminal acetylation is a widespread and conserved modification in eukaryotes, affecting the stability and function of a vast number of proteins. hmdb.ca
Identification of Enzymes Catalyzing N-Acetylation of Tyrosylglycylglycine
The formation of this compound in biological systems can be hypothesized through two main pathways. The most probable route is not the direct acetylation of the free tripeptide but rather the proteolytic breakdown of a larger protein that has been N-terminally acetylated during its synthesis. hmdb.ca
N-terminal acetylation is primarily a co-translational modification catalyzed by a group of enzymes known as N-terminal acetyltransferases (NATs). nih.gov These enzymes transfer an acetyl group from acetyl-CoA to the alpha-amino group of the N-terminal amino acid of a nascent polypeptide chain. hmdb.ca The specificity of NATs is determined by the N-terminal amino acid sequence. However, direct acetylation of a tripeptide such as tyrosylglycylglycine post-synthesis is not a commonly documented pathway. Furthermore, specific acyltransferases responsible for the biosynthesis of N-acetyl-L-tyrosine from the free amino acid have not been described in mammals. frontiersin.org
Alternatively, N-acetylated peptides can be generated through the degradation of larger acetylated proteins by hydrolases. hmdb.ca In this scenario, this compound would be an intermediate product of protein turnover.
Table 1: Hypothetical Biosynthetic Pathways for this compound
| Pathway | Description | Key Enzymes | Evidence/Rationale |
| Proteolytic Degradation | A larger protein with an N-terminal Tyrosine (or a retained initiator Methionine followed by Tyrosine) is first acetylated by a NAT. This acetylated protein is later degraded by proteases and peptidases, releasing this compound as a fragment. | N-terminal Acetyltransferases (NATs), Proteases, Peptidases | N-terminal acetylation is a common protein modification affecting ~85% of human proteins. hmdb.ca Acetylated peptides can be released from proteins during degradation. hmdb.ca |
| Direct Peptide Acetylation | The free tripeptide, L-tyrosylglycylglycine, is directly acetylated at its N-terminus by an acetyltransferase. | Putative Peptide N-Acetyltransferase | This pathway is less documented for short, free peptides in vivo compared to co-translational protein acetylation. |
Characterization of Peptide Deacetylases Acting on this compound
The removal of the acetyl group from this compound is a critical step in its catabolism, enabling the release of the free peptide or its constituent amino acids for further use. This deacetylation is catalyzed by specific hydrolases.
One of the primary enzymes capable of this function is Acylpeptide hydrolase (APEH) . This enzyme specifically removes N-acetylated amino acids from the N-terminus of small peptides. scilit.com It is plausible that APEH could directly deacetylate this compound to yield L-tyrosylglycylglycine. scilit.com
Alternatively, the acetylated tripeptide could first be hydrolyzed by peptidases into its constituent parts: two glycine molecules and one molecule of N-acetyl-L-tyrosine. This N-acetylated amino acid would then be a substrate for Aminoacylase I (ACY1) . ACY1 is a well-characterized enzyme that catalyzes the deacetylation of various N-acetyl-L-amino acids. nih.gov Studies involving intravenous infusion of N-acetyl-L-tyrosine in humans have demonstrated its conversion to L-tyrosine, with the kidneys, a known site of high acylase activity, playing a significant role in this deacetylation. nih.gov
Other classes of deacetylases, such as Histone Deacetylases (HDACs) , are primarily known for removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govresearchgate.net While their action on N-terminally acetylated free peptides is not their main function, the broad specificity of some HDACs could potentially allow them to process this compound.
Table 2: Potential Deacetylating Enzymes for this compound and its Metabolites
| Enzyme | Substrate Specificity | Putative Role in Metabolism |
| Acylpeptide Hydrolase (APEH) | N-acetylated small peptides | Direct deacetylation of intact this compound. |
| Aminoacylase I (ACY1) | N-acetylated L-amino acids (e.g., N-acetyl-L-methionine, N-acetyl-L-cysteine). nih.gov | Deacetylation of N-acetyl-L-tyrosine following peptide bond hydrolysis. |
| Histone Deacetylases (HDACs) | N-acetyl-lysine in histone and non-histone proteins. nih.gov | Possible, but less specific, deacetylation of the intact peptide. |
Metabolic Fate and Turnover of this compound in Biological Systems
The metabolic fate of this compound is dictated by its chemical structure, particularly the N-terminal acetyl group and the internal peptide bonds. N-terminal acetylation is known to protect peptides from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of proteins and peptides. nih.gov This modification likely increases the biological half-life of this compound compared to its non-acetylated form, L-tyrosylglycylglycine.
The complete catabolism of the peptide would proceed via a multi-step pathway:
Peptide Bond Hydrolysis: The peptide bonds linking the two glycine residues and the tyrosyl-glycine residue would be cleaved by general endopeptidases or dipeptidyl peptidases in plasma or within cells. This would result in the release of glycine and N-acetyl-L-tyrosine.
Deacetylation: The resulting N-acetyl-L-tyrosine is then hydrolyzed by an aminoacylase, such as ACY1, primarily in the kidneys, to yield free L-tyrosine and acetate. nih.govnih.gov
Amino Acid Metabolism: The liberated L-tyrosine and glycine molecules enter their respective metabolic pools. Tyrosine can be used for protein synthesis or catabolized, while glycine can be used in various biosynthetic pathways or converted to other metabolites like serine.
Excretion: Studies on the administration of N-acetylated amino acids in both rats and humans show that their deacetylation is not completely efficient. A significant fraction of the administered dose is excreted unchanged in the urine. For instance, when N-acetyl-L-tyrosine was infused in humans, 56% was excreted in the urine within four hours. nih.gov Similarly, studies in rats showed an 11% urinary excretion rate. nih.gov It is therefore highly probable that a portion of this compound, or its primary metabolite N-acetyl-L-tyrosine, would also be cleared from the body via renal excretion.
Table 3: Metabolic Pathway of this compound
| Step | Process | Metabolite(s) | Key Enzymes | Final Fate of Products |
| 1 | Initial State | This compound | N/A | Subject to metabolism or excretion. |
| 2 | Peptide Hydrolysis | N-acetyl-L-tyrosine + 2x Glycine | Peptidases | Metabolites proceed to the next step. |
| 3 | Deacetylation | L-tyrosine + Acetate | Aminoacylase I (ACY1) | Amino acids enter metabolic pools. |
| 4 | Urinary Excretion | This compound and/or N-acetyl-L-tyrosine | N/A | Elimination from the body. |
Molecular Interactions and Cellular Mechanisms Mediated by N Acetyl L Tyrosylglycylglycine
Cellular Uptake, Trafficking, and Efflux Mechanisms for N-acetyl-L-tyrosylglycylglycine
Further research is required to elucidate the potential biological role of this compound. Until such studies are conducted and published, a scientifically accurate and detailed article on its molecular and cellular mechanisms cannot be composed.
Influence of this compound on Gene Expression and Protein Synthesis
While direct research investigating the specific effects of the tripeptide this compound on gene expression and protein synthesis is not extensively documented in publicly available literature, a scientific understanding of its potential influence can be derived by examining its constituent components: N-acetyl-L-tyrosine and the dipeptide glycylglycine (B550881). The N-acetyl group also confers properties that are relevant to protein stability and regulation.
The N-acetylated amino acid, N-acetyl-L-tyrosine (NAT), has been identified as an endogenous molecule that can trigger a cellular stress-response mechanism known as mitohormesis. nih.govnih.govembopress.org This process is initiated when NAT causes a transient and mild perturbation of the mitochondrial membrane, leading to a small increase in the production of reactive oxygen species (ROS). nih.govmedchemexpress.com Rather than causing damage, this low level of ROS acts as a signaling molecule, initiating a retrograde signal from the mitochondria to the nucleus. nih.govresearchgate.net
This signaling cascade leads to the activation of the Forkhead box O (FoxO) transcription factor. nih.govnih.govmedchemexpress.com Activated FoxO translocates to the nucleus where it enhances the expression of a suite of protective genes, including those for antioxidant enzymes. nih.govresearchgate.net Furthermore, research in Drosophila cells has shown that NAT-dependent FoxO activation also increases the transcription levels of Kelch-like ECH-associated protein 1 (Keap1). nih.gov Keap1 is a critical regulator of the Nrf2 pathway, which is essential for antioxidant defense and cellular protection. This indicates that the N-acetyl-L-tyrosine portion of the molecule can directly influence the transcription of genes central to cellular stress resistance. nih.govnih.gov
Table 1: Gene Expression Changes Induced by N-acetyl-L-tyrosine (NAT)
| Inducing Molecule | Signaling Pathway | Key Transcription Factor | Affected Genes | Observed Cellular Outcome |
|---|---|---|---|---|
| N-acetyl-L-tyrosine | Mitohormesis | FoxO | Antioxidant Enzymes, Keap1, FoxO | Increased stress tolerance |
The glycylglycine dipeptide component may influence protein synthesis. Glycine (B1666218) itself has been shown to be a functional amino acid that can stimulate protein synthesis and inhibit proteolysis in muscle cells. tamu.eduquora.com Studies using C2C12 muscle cells demonstrated that glycine supplementation protects against muscle wasting by preserving protein synthesis rates, an effect mediated through the upregulation of mTORC1 signaling. frontiersin.orgresearchgate.net The presence of the glycylglycine moiety suggests that this compound could potentially influence cellular amino acid pools and impact protein turnover rates through similar signaling pathways. tamu.edufrontiersin.org
In Vitro and Ex Vivo Biological Functionality of N Acetyl L Tyrosylglycylglycine
Neurobiological Modulatory Activities of N-acetyl-L-tyrosylglycylglycine
The neurobiological effects of this compound can be inferred from the known actions of N-acetylated amino acids and peptides on the central nervous system.
Regulation of Synaptic Plasticity and Neurotransmission
N-acetylated compounds, such as N-acetylcysteine (NAC), have been shown to modulate key neurotransmitter systems, including the glutamate (B1630785) system. mdpi.com Dysregulation of glutamate is implicated in various neuropsychiatric conditions. mdpi.com NAC can influence glutamatergic neurotransmission by activating the cystine-glutamate antiporter, which can help regulate extracellular glutamate levels. mdpi.com
Interaction with Opioid and Neuropeptide Systems
Endogenous neuropeptides can act as "anti-opioids," counteracting the effects of both endogenous and exogenous opioids. nih.gov These anti-opioid peptides, such as neuropeptide FF (NPFF), are part of a homeostatic system. nih.govnih.gov NPFF and its receptors are found in areas like the ventral tegmental area (VTA), where they can interact with the dopaminergic system to modulate responses to stress and novelty. nih.gov For instance, NPFF injected into the VTA can decrease locomotor activity induced by novelty, counteracting the effects of opioid peptides. nih.gov This suggests a role for such peptides in regulating the brain's reward and stress pathways. nih.gov
Role of this compound in Cellular Stress Responses
The N-acetyl group in this compound suggests a potential role in managing cellular stress, similar to other N-acetylated compounds.
Antioxidant and Redox Homeostasis Modulation
N-acetyl-L-tyrosine (NAT) has been identified as an endogenous molecule that can trigger mitohormesis, a protective response to stress. nih.govnih.gov Under stress conditions like heat, the concentration of NAT in the blood increases. nih.govnih.gov This increase in NAT can transiently perturb mitochondria, leading to a small increase in reactive oxygen species (ROS). nih.govnih.gov This, in turn, activates a cascade of protective responses, including the activation of the FoxO transcription factor and increased expression of antioxidant enzymes. nih.govnih.gov
N-acetylcysteine (NAC) is a well-known antioxidant that works by replenishing intracellular glutathione (B108866) (GSH), a major cellular antioxidant. mdpi.comresearchgate.net NAC can also directly scavenge free radicals. mdpi.com It modulates the Nrf2 pathway, which is a key regulator of cellular redox homeostasis. researchgate.net By influencing these pathways, NAC helps protect cells from oxidative damage. mdpi.comresearchgate.net
Table 1: Effects of N-acetylated Compounds on Oxidative Stress Markers
| Compound | Model System | Key Findings | Reference |
| N-acetyl-L-tyrosine (NAT) | Drosophila S2 cells, mice, insects | Induces mitohormesis, increases stress tolerance, enhances expression of antioxidant enzymes. | nih.govnih.gov |
| N-acetylcysteine (NAC) | Human cells, animal models | Replenishes glutathione (GSH), scavenges reactive oxygen species (ROS), modulates the Nrf2 pathway. | mdpi.comresearchgate.net |
| Glycine (B1666218) and N-acetylcysteine (GlyNAC) | Rat model of spinal cord injury | Increased levels of GSH and SOD, decreased levels of MDA and ROS. | nih.gov |
Regulation of Mitohormesis and Stress Adaptation
Mitohormesis is a biological response where a low level of stress, such as a small increase in mitochondrial ROS, induces a protective effect. nih.govnih.gov N-acetyl-L-tyrosine (NAT) has been shown to be an intrinsic factor that triggers this process. nih.govnih.gov In response to heat stress, NAT levels rise, leading to a transient mitochondrial perturbation and a slight increase in ROS production. nih.gov This small ROS signal activates retrograde responses, leading to the expression of antioxidant enzymes and enhanced stress tolerance. nih.govnih.gov This suggests that NAT is a crucial endogenous molecule for inducing hormesis and adapting to stress. nih.gov
Advanced Analytical and Computational Techniques for N Acetyl L Tyrosylglycylglycine Characterization
High-Resolution Mass Spectrometry (HRMS) for N-acetyl-L-tyrosylglycylglycine Identification and Quantification
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of this compound, providing exceptional accuracy in mass determination. This precision allows for the confident identification and differentiation of the peptide from other molecules in complex mixtures. HRMS is frequently coupled with techniques like tandem mass spectrometry (MS/MS) for structural elucidation by analyzing fragmentation patterns.
Targeted and Untargeted Peptidomics Approaches
Peptidomics, the large-scale study of peptides, employs both targeted and untargeted strategies for analyzing compounds like this compound. nih.gov
Targeted Peptidomics: This approach focuses on the specific detection and quantification of known peptides. For this compound, this would involve developing methods that are highly selective for this particular molecule. Techniques like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on triple quadrupole or high-resolution instruments, respectively, are commonly used. researchgate.netnih.gov These methods offer high sensitivity and specificity, making them ideal for quantifying the peptide in various biological matrices.
Untargeted Peptidomics: In contrast, untargeted peptidomics aims to comprehensively profile all peptides present in a sample. nih.gov This is particularly useful for discovering novel peptides or for understanding the broader peptidome in which this compound might be present. This approach often utilizes data-dependent acquisition (DDA) or data-independent acquisition (DIA) on high-resolution mass spectrometers to collect fragmentation data for a wide range of precursor ions. nih.gov The resulting complex datasets are then analyzed using specialized bioinformatics tools to identify and quantify the peptides present. nih.gov
Isotopic Labeling Strategies
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry for accurate quantification. nih.gov This involves introducing stable isotopes (e.g., ¹³C, ¹⁵N) into the peptide of interest.
Metabolic Labeling: In cell culture experiments, stable isotope-labeled amino acid precursors can be added to the growth medium. nih.gov For the synthesis of labeled this compound, ¹³C or ¹⁵N labeled L-tyrosine or glycine (B1666218) could be utilized. isotope.com The resulting labeled peptide will have a higher mass than its unlabeled counterpart, allowing for their differentiation and relative or absolute quantification by mass spectrometry.
Chemical Labeling: Alternatively, chemical labeling involves attaching an isotope-coded tag to the peptide after it has been synthesized or isolated. This is a versatile approach that can be applied to a wide range of samples. Various labeling reagents are available that react with specific functional groups on the peptide. researchgate.net
The combination of isotopic labeling with HRMS provides a highly accurate and robust method for quantifying this compound in complex biological samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic properties of molecules in solution and in the solid state.
Solution-State NMR for Dynamic Properties
Solution-state NMR provides detailed information about the structure, conformation, and dynamics of this compound in a liquid environment, which can mimic physiological conditions. nih.gov
Conformational Dynamics: NMR relaxation experiments can probe the dynamic properties of this compound over a wide range of timescales. nih.gov By measuring parameters like T1 and T2 relaxation times and the nuclear Overhauser effect (NOE), it is possible to characterize the flexibility of the peptide backbone and the mobility of the amino acid side chains.
Solid-State NMR for Aggregate Structures
Solid-state NMR (ssNMR) is uniquely suited for studying the structure and dynamics of molecules in a solid or aggregated state, providing insights that are not accessible through solution-state NMR or X-ray crystallography. nih.gov
Polymorphism and Aggregate Structure: For a peptide like this compound, which may exist in different crystalline forms (polymorphs) or form aggregates, ssNMR can be used to characterize these different solid-state structures. nih.govescholarship.org Techniques like cross-polarization magic-angle spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. nih.govescholarship.org
Intermolecular Interactions: ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for the stability of peptide aggregates. capes.gov.br By measuring internuclear distances and orientations, a detailed picture of the molecular packing in the solid state can be constructed.
Chromatographic Separations (HPLC, UPLC) Coupled with Advanced Detection for this compound
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation, purification, and analysis of this compound. researchgate.net These methods are often coupled with advanced detectors for sensitive and specific detection.
Reversed-Phase Chromatography: Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating peptides based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and the retention of this compound will depend on the hydrophobicity imparted by the N-acetyl and tyrosyl groups. Gradient elution, where the composition of the mobile phase is changed over time, is typically employed to achieve optimal separation.
UPLC for Enhanced Resolution and Speed: UPLC systems utilize smaller particle sizes in the stationary phase (sub-2 µm), which results in significantly higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. lcms.cz This is particularly advantageous for the analysis of complex samples containing multiple peptides.
Advanced Detection Methods:
UV-Vis Detection: this compound contains a tyrosine residue with a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward method for its quantification. researchgate.net
Fluorescence Detection: For enhanced sensitivity, derivatization with a fluorescent tag can be employed. nih.gov This involves reacting the peptide with a fluorescent reagent, allowing for detection at very low concentrations.
Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides the highest level of specificity and sensitivity. nih.govnih.gov This hyphenated technique allows for the simultaneous separation and mass analysis of the peptide, providing confident identification and accurate quantification.
Below is a table summarizing the analytical techniques and their primary applications in the characterization of this compound.
| Analytical Technique | Primary Application | Key Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Identification and Quantification | Accurate mass, elemental composition, molecular formula. |
| Targeted Peptidomics | Specific quantification | Absolute or relative abundance of the peptide. |
| Untargeted Peptidomics | Comprehensive peptide profiling | Identification and quantification of all peptides in a sample. |
| Isotopic Labeling | Accurate quantification | Relative or absolute quantification by comparing labeled and unlabeled peptide signals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and Conformational Analysis | 3D structure, conformation, dynamics, intermolecular interactions. |
| Solution-State NMR | Analysis of dynamic properties in solution | Conformation, flexibility, and mobility of the peptide in a liquid environment. |
| Solid-State NMR | Characterization of aggregate structures | Polymorphism, molecular packing, and intermolecular interactions in the solid state. |
| Chromatographic Separations (HPLC, UPLC) | Separation and Quantification | Purity assessment, isolation, and quantification of the peptide. |
| Coupled with UV-Vis Detection | Quantification based on UV absorbance | Concentration of the peptide. |
| Coupled with Fluorescence Detection | High-sensitivity quantification | Detection and quantification at very low concentrations. |
| Coupled with Mass Spectrometry (LC-MS) | High-specificity identification and quantification | Confident identification and accurate quantification in complex mixtures. |
Chiral Separation Techniques for this compound Stereoisomers
The stereochemical configuration of peptides is a critical determinant of their biological activity. For a synthetic tripeptide such as this compound, the potential for stereoisomers exists, particularly if the synthesis involves racemic starting materials or if racemization occurs during the synthetic process. The separation and analysis of these stereoisomers are paramount for ensuring the quality and specific activity of the compound. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful analytical techniques widely employed for the chiral resolution of peptides. nih.gov
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation of enantiomeric and diastereomeric forms of peptides. This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte. For N-acetylated peptides like this compound, several types of CSPs have proven effective.
Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are particularly well-suited for the separation of N-protected amino acids and small peptides. sigmaaldrich.com The mechanism of separation on these phases is complex, involving multiple interaction types such as hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. chromatographytoday.com The N-acetyl group and the tyrosine residue of this compound would be key sites for these interactions.
Another class of effective CSPs for this purpose are cinchona alkaloid-based zwitterionic stationary phases. chiraltech.com These selectors combine weak anionic and strong cationic interaction sites, enabling the separation of amphoteric molecules like amino acids and small peptides under mobile phase conditions compatible with mass spectrometry. chiraltech.com
The choice of mobile phase is also critical for achieving optimal separation. Polar organic modes, often using mixtures of methanol (B129727) and acetonitrile (B52724) with additives to control pH and ionic strength, are commonly employed. chromatographytoday.com
Interactive Data Table: Illustrative Chiral HPLC Separation Parameters for N-acetylated Peptides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Cinchona Alkaloid-based Zwitterionic | Polysaccharide-based (e.g., cellulose (B213188) derivative) |
| Mobile Phase | Methanol/Acetonitrile (70:30 v/v) with 0.1% Formic Acid | Acetonitrile/Water (80:20 v/v) with 10 mM Ammonium Acetate | Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C | 20°C |
| Detection | UV at 220 nm | UV at 214 nm | UV at 254 nm |
This table presents hypothetical conditions based on common practices for chiral peptide separations and is for illustrative purposes only.
Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of peptides. nih.govresearchgate.net In chiral CE, a chiral selector is typically added to the background electrolyte. chromatographytoday.com The differential, non-covalent interactions between the enantiomers and the chiral selector lead to differences in their electrophoretic mobility, enabling their separation. researchgate.net
Cyclodextrins and their derivatives are among the most widely used chiral selectors in CE for peptide separations. researchgate.netnih.gov The hydrophobic cavity of the cyclodextrin (B1172386) can include the aromatic side chain of the tyrosine residue in this compound, while the hydroxyl groups on the rim can form hydrogen bonds, leading to chiral recognition. Carboxymethyl-β-cyclodextrin, for instance, has been shown to be a versatile selector for the enantioseparation of di- and tripeptides. nih.gov The pH of the buffer can significantly influence the separation by altering the charge of both the peptide and the chiral selector, and in some cases, can even reverse the migration order of the enantiomers. nih.gov
Computational Chemistry and Molecular Dynamics Simulations for this compound
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for understanding the behavior of peptides at the molecular level. These in silico techniques can provide insights into receptor interactions and the conformational flexibility of this compound, complementing experimental data.
In Silico Prediction of Receptor Interactions and Binding Sites
Molecular docking and MD simulations can be used to predict how this compound might interact with a biological receptor. Molecular docking algorithms can predict the preferred binding orientation of the peptide within the active site of a receptor, while MD simulations can then be used to refine this binding pose and assess its stability over time. frontiersin.org
These simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the peptide-receptor complex. frontiersin.orgresearchgate.net For this compound, the tyrosyl residue is likely to play a significant role in binding, potentially through π-stacking interactions with aromatic residues in the receptor's binding pocket and hydrogen bonding via its hydroxyl group. The N-acetyl group can also participate in hydrogen bonding. researchgate.net
By calculating the binding free energy, these computational methods can help to rank the affinity of different stereoisomers of the peptide for a particular receptor, providing a rationale for observed differences in biological activity.
Interactive Data Table: Hypothetical Binding Affinities of this compound Stereoisomers to a Target Receptor
| Stereoisomer | Predicted Binding Free Energy (kcal/mol) | Key Interacting Residues in Receptor | Predominant Interaction Type |
| N-acetyl-L-tyrosyl-L-glycyl-L-glycine | -8.5 | Phe24, Trp102, Arg55 | π-stacking, Hydrogen bond, Electrostatic |
| N-acetyl-D-tyrosyl-L-glycyl-L-glycine | -6.2 | Leu87, Val98 | Hydrophobic |
| N-acetyl-L-tyrosyl-D-glycyl-L-glycine | -7.1 | Ser45, Gln78 | Hydrogen bond |
This table contains hypothetical data for illustrative purposes to demonstrate the type of information that can be obtained from in silico binding studies.
Conformational Landscape Exploration
The biological function of a peptide is intimately linked to its three-dimensional structure. This compound, being a small and flexible peptide, can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial for comprehending its interactions with receptors.
MD simulations can be employed to explore the conformational space available to the peptide. nih.gov These simulations track the atomic motions of the peptide over time, providing a dynamic picture of its structural fluctuations. Analysis of the simulation trajectory can reveal the most populated conformational states and the transitions between them.
Future Prospects and Translational Opportunities in N Acetyl L Tyrosylglycylglycine Research
Development of N-acetyl-L-tyrosylglycylglycine as a Biochemical Probe or Tool
The unique structure of this compound makes it an intriguing candidate for development as a specialized biochemical probe. The N-acetylation of peptides is a known strategy to enhance their stability against degradation by proteases. creative-proteomics.comresearchgate.net This increased stability is a critical attribute for a reliable biochemical tool intended for use in complex biological systems.
The potential applications of this compound as a biochemical probe are multifaceted. It could be designed as a substrate for specific peptidases, allowing for the characterization of their activity and specificity. cellsignal.com Furthermore, by attaching fluorescent or radioactive labels, this tripeptide could be employed in peptide transport assays to elucidate the mechanisms of peptide uptake by cells. The tyrosine residue also offers a site for specific modifications, further expanding its utility as a versatile molecular tool.
| Potential Application as a Biochemical Probe | Rationale | Potential Research Direction |
| Enzyme Substrate | N-acetylated peptides can serve as specific substrates for various peptidases. cellsignal.com | Development of assays to screen for enzymes that cleave this compound. |
| Transport Studies | The stability of the N-acetylated peptide makes it suitable for tracking transport across cell membranes. bohrium.com | Synthesis of labeled this compound to monitor its cellular uptake and efflux. |
| Binding Assays | The peptide could be used to identify and characterize receptors or binding proteins. | Immobilization of the peptide on a solid support to perform affinity chromatography and pull-down assays. |
Integration of this compound Research into Systems Biology and Multi-Omics Studies
To fully comprehend the biological significance of this compound, its integration into systems biology and multi-omics approaches is essential. Such studies would provide a global view of the cellular responses to this tripeptide, moving beyond single-target interactions. Proteomics analyses, for instance, can identify changes in protein expression and post-translational modifications following treatment with the compound. cellsignal.comnih.govnih.gov Metabolomics studies can reveal alterations in metabolic pathways, offering insights into its downstream effects. frontiersin.orgnih.govnih.gov
The N-terminal acetylation of proteins is a widespread modification in eukaryotes, influencing protein stability, function, and interaction. creative-proteomics.comresearchgate.netcreative-proteomics.comnih.govspringernature.com Investigating how exogenous this compound perturbs the cellular acetylome could uncover novel regulatory mechanisms.
| Omics Approach | Potential Insights | Experimental Strategy |
| Proteomics | Identification of proteins whose expression or post-translational modification state is altered by this compound. nih.govnih.govresearchgate.net | Quantitative mass spectrometry-based proteomics of cells or tissues treated with the compound. |
| Metabolomics | Elucidation of metabolic pathways affected by the administration of this compound. frontiersin.orgnih.govnih.gov | LC-MS/MS-based targeted and untargeted metabolomics to analyze changes in the cellular metabolome. |
| Transcriptomics | Analysis of changes in gene expression in response to the tripeptide. | RNA-sequencing of treated cells to identify differentially expressed genes and affected signaling pathways. |
Exploration of this compound in Disease Pathogenesis Models (In Vitro/Ex Vivo)
While research on the direct role of this compound in disease is nascent, the known biological activities of its components and related N-acetylated compounds provide a strong rationale for its exploration in various disease models. For instance, N-acetylcysteine (NAC) is a well-studied antioxidant and anti-inflammatory agent with applications in a range of conditions. nih.govnih.govmdpi.com The presence of the N-acetyl group in this compound suggests it may also possess antioxidant or immunomodulatory properties.
In vitro and ex vivo studies using cell lines or tissue samples from disease models would be the first step in evaluating its therapeutic potential. For example, its effects could be tested in models of neurodegenerative diseases, cancer, or inflammatory conditions. nih.govekb.egnih.govmdpi.comfrontiersin.orgekb.eg
| Disease Model | Potential Therapeutic Rationale | In Vitro/Ex Vivo Approach |
| Neurodegenerative Diseases | The tyrosine component is a precursor to neurotransmitters, and N-acetylation may enhance blood-brain barrier permeability. | Testing the compound's effect on neuronal cell viability, oxidative stress, and inflammation in models of Alzheimer's or Parkinson's disease. nih.govmdpi.com |
| Cancer | N-acetylated compounds have shown both pro- and anti-cancer effects, suggesting a context-dependent role. ekb.egnih.govekb.egnih.gov | Evaluating the impact on proliferation, apoptosis, and signaling pathways in various cancer cell lines. |
| Inflammatory Disorders | Glycine (B1666218) has anti-inflammatory properties, and N-acetylation can modulate immune responses. bohrium.comnih.govnih.gov | Assessing the effect on cytokine production and immune cell activation in co-culture systems or tissue explants. |
Unraveling Novel Biological Roles and Regulatory Networks of this compound
A significant area of future research will be the discovery of novel biological roles and the regulatory networks in which this compound participates. The N-acetylation of proteins is not merely a protective cap but can also create specific degradation signals (degrons), thereby playing a crucial role in protein turnover. nih.gov It is plausible that this compound, or its metabolites, could interact with and modulate the machinery of protein degradation.
Furthermore, the individual amino acids within the tripeptide have well-defined roles. Tyrosine is a key component in signal transduction pathways through its phosphorylation, and glycine acts as a neurotransmitter. nih.gov The tripeptide itself may act as a signaling molecule, binding to specific receptors or modulating enzyme activities to regulate cellular processes. The study of its impact on cellular signaling cascades, gene expression, and metabolic networks will be crucial in delineating its physiological functions.
| Potential Biological Role | Hypothesized Mechanism | Investigative Approach |
| Modulation of Protein Stability | Interaction with the ubiquitin-proteasome system or other protein degradation pathways. nih.gov | In vitro degradation assays and analysis of protein half-lives in cells treated with the compound. |
| Cellular Signaling | Binding to and activating or inhibiting cell surface or intracellular receptors. | Receptor binding studies and analysis of downstream signaling pathways (e.g., phosphorylation cascades). |
| Metabolic Regulation | Influencing key metabolic enzymes or acting as a metabolic intermediate. frontiersin.orgnih.govresearchgate.net | Enzyme kinetics studies and metabolic flux analysis. |
| Stress Response | The precursor N-acetyl-L-tyrosine has been shown to be involved in the cellular stress response. creative-proteomics.com | Investigating the effect of this compound on cell survival and signaling under various stress conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
